molecular formula C14H16BrNO B5405980 2-(2-bromobenzylidene)quinuclidin-3-ol

2-(2-bromobenzylidene)quinuclidin-3-ol

Cat. No.: B5405980
M. Wt: 294.19 g/mol
InChI Key: DKLUWTUOBHTLLP-LCYFTJDESA-N
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Description

2-(2-bromobenzylidene)quinuclidin-3-ol (BBQ) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BBQ belongs to the family of quinuclidine derivatives and has been studied extensively for its unique properties.

Scientific Research Applications

2-(2-bromobenzylidene)quinuclidin-3-ol has been shown to have potential applications in a variety of scientific research fields. One area of interest is its use as a fluorescent probe for the detection of metal ions. This compound has been found to selectively bind to certain metal ions, such as copper and zinc, and emit fluorescence upon binding. This property makes this compound a useful tool for studying metal ion-dependent biological processes.
Another area of research involves the use of this compound as a potential therapeutic agent for the treatment of cancer. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for further development as an anticancer drug.

Mechanism of Action

The mechanism of action of 2-(2-bromobenzylidene)quinuclidin-3-ol is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism involves the inhibition of the proteasome, a cellular complex responsible for degrading proteins. This compound has been shown to inhibit the activity of the proteasome, leading to the accumulation of damaged proteins and ultimately inducing cell death.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, this compound has also been shown to inhibit the growth and proliferation of certain bacteria. This property makes it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One advantage of 2-(2-bromobenzylidene)quinuclidin-3-ol is its high selectivity for certain metal ions, making it a useful tool for studying metal-dependent biological processes. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-(2-bromobenzylidene)quinuclidin-3-ol. One area of interest is the development of new fluorescent probes based on the structure of this compound. These probes could be used to study a variety of biological processes, including protein-protein interactions and enzyme activity.
Another potential direction is the further development of this compound as an anticancer drug. Studies have shown promising results in vitro, but further research is needed to determine its efficacy in vivo.
Overall, this compound is a unique and promising compound with potential applications in a variety of scientific research fields. Its selectivity for certain metal ions and ability to induce apoptosis in cancer cells make it a valuable tool for further study.

Synthesis Methods

2-(2-bromobenzylidene)quinuclidin-3-ol can be synthesized through a multi-step process involving the reaction of 2-bromoaniline with 2-quinuclidone followed by the addition of formaldehyde and sodium borohydride. The resulting product is then treated with hydrochloric acid to yield this compound in high yields and purity.

Properties

IUPAC Name

(2Z)-2-[(2-bromophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO/c15-12-4-2-1-3-11(12)9-13-14(17)10-5-7-16(13)8-6-10/h1-4,9-10,14,17H,5-8H2/b13-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLUWTUOBHTLLP-LCYFTJDESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2=CC3=CC=CC=C3Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN\2CCC1C(/C2=C/C3=CC=CC=C3Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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